(2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE
Overview
Description
(2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is a complex organic compound with a unique structure that includes a benzoyl group, a cyano group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[2,1-a]isoquinoline core, followed by the introduction of the benzoyl, cyano, and methoxy groups through various substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be studied for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart specific characteristics that are valuable in applications such as coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
- 7-(4-Methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
(2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R,3R,10bS)-3-benzoyl-8-methoxy-2-(4-methylsulfanylphenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O2S/c1-34-22-10-13-24-21(16-22)14-15-32-26(27(33)20-6-4-3-5-7-20)25(29(17-30,18-31)28(24)32)19-8-11-23(35-2)12-9-19/h3-16,25-26,28H,1-2H3/t25-,26+,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDLPEFOHVTTIE-REUBFRLUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(C(C(N3C=C2)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)SC)(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3C([C@H]([C@@H](N3C=C2)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)SC)(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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